molecular formula C17H21N3O4 B2825669 2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid CAS No. 1340930-07-5

2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid

Cat. No. B2825669
CAS RN: 1340930-07-5
M. Wt: 331.372
InChI Key: KLVMMQFPLWESQQ-UHFFFAOYSA-N
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Description

The compound “2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid” is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many biological compounds . The 2,5-dimethoxybenzyl group and the carboxylic acid group are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrimidines can participate in a variety of reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .

Scientific Research Applications

In Vitro Studies and Enzyme Inhibition

The research has identified potent analogs of trimethoprim, such as 2,4-Diamino-5-[3',4'-dimethoxy-5'-(5-carboxy-1-pentynyl)]benzylpyrimidine, which exhibit exceptional selectivity and inhibitory potency against dihydrofolate reductase (DHFR) from Pneumocystis carinii and Mycobacterium avium. These compounds, due to their high selectivity index, are considered promising leads for further optimization in the treatment of infections caused by these pathogens (Forsch, Queener, & Rosowsky, 2004).

Novel Oxidative Protection Groups

In synthetic chemistry, the development of new oxidative removable carboxy protecting groups has been explored. For instance, 2,6-Dimethoxybenzyl esters demonstrate efficient oxidation to carboxylic acids, highlighting the versatility of these groups in organic synthesis and potentially aiding in the development of new drugs or materials (Kim & Misco, 1985).

Antifolates and Antitumor Agents

The investigation into nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii has shown significant potential. These compounds not only exhibit potent inhibitory activity but also possess antitumor properties, indicating their dual utility in treating infections and cancer (Robson et al., 1997).

Heat Resistance Poly(amide-imide)s

A new dicarboxylic acid synthesized from 2,5-bis(4-aminobenzylidene)cyclopentanone has been used to create novel heat-resistant poly(amide-imide)s (PAIs). These materials exhibit excellent thermal stability and solubility, making them suitable for high-performance applications in various industries (Hajibeygi, Faghihi, & Shabanian, 2011).

Alzheimer's Disease Treatment

Exploratory research into 2-benzylpiperidin-N-benzylpyrimidin-4-amines has identified compounds with multi-targeted properties against Alzheimer's disease. These include potent inhibition of cholinesterase enzymes, β-secretase, and anti-Aβ aggregation, offering a multifaceted approach to Alzheimer's treatment (Mohamed et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might involve animal testing and clinical trials .

properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylamino]-4-propylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-5-14-13(16(21)22)10-19-17(20-14)18-9-11-8-12(23-2)6-7-15(11)24-3/h6-8,10H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVMMQFPLWESQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)NCC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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